molecular formula C9H8FNO3 B1298643 p-Fluorohippuric acid CAS No. 366-79-0

p-Fluorohippuric acid

Cat. No.: B1298643
CAS No.: 366-79-0
M. Wt: 197.16 g/mol
InChI Key: NVWXSGQHHUSSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Fluorohippuric acid, also known as para-fluorohippuric acid, is a derivative of hippuric acid. It consists of a benzoyl group linked to the N-terminal of glycine, with a fluorine atom substituted at the para position of the benzene ring. This compound is a significant metabolite of flupirtine, a non-opioid analgesic used for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Fluorohippuric acid can be synthesized through the reaction of p-fluorobenzoic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of p-fluorobenzoic acid and the amino group of glycine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Metabolism Studies
p-Fluorohippuric acid is notably recognized as a metabolite of flupirtine, a centrally acting analgesic. Research indicates that the formation of this compound occurs during the metabolic processing of flupirtine, which undergoes hydrolytic and oxidative reactions in the liver. This compound serves as a significant marker for studying the metabolism of flupirtine and understanding its pharmacokinetics and potential hepatotoxic effects .

1.2 Toxicological Insights
The investigation into the toxicological implications of flupirtine has highlighted the role of this compound in assessing liver injury risks associated with drug metabolism. The compound is involved in generating reactive metabolites that may contribute to hepatotoxicity, making it crucial for evaluating patient safety profiles in clinical settings .

Imaging Applications

2.1 Medical Imaging
Recent advancements in imaging techniques have positioned this compound as a potential agent in positron emission tomography (PET) imaging studies. Its structural similarities to other fluorinated compounds make it a candidate for further research into its efficacy as a radiotracer for tumor imaging .

2.2 Comparative Studies
In comparative studies involving various fluorinated carboxylic acids, this compound has been assessed alongside agents like 18F-fluoroacetate and 18F-fluoropropionic acid for their biodistribution profiles and tumor-to-background ratios in PET imaging. Although specific data on this compound's performance is limited, its potential as a PET probe warrants further exploration .

Biomarker Development

3.1 Biomarker for Drug Exposure
this compound can serve as a biomarker for exposure to flupirtine and its metabolites, providing insights into individual metabolic responses to the drug. Its detection in urine samples can be indicative of drug intake and metabolism, thus aiding in pharmacovigilance efforts .

3.2 Genetic Polymorphism Studies
Studies have explored the relationship between genetic polymorphisms (e.g., NAT2, UGT1A1) and the metabolism of flupirtine, with this compound being part of this investigation. Understanding these genetic factors can help predict individual responses to flupirtine treatment and associated risks .

Data Summary Table

Application AreaSpecific Use CaseFindings/Insights
PharmacologyMetabolite of flupirtineIndicates metabolic pathways and potential hepatotoxicity
ToxicologyAssessment of liver injury risksInvolvement in reactive metabolite formation
Medical ImagingPotential PET imaging agentRequires further research on efficacy
Biomarker DevelopmentIndicator of drug exposureUseful for pharmacovigilance
Genetic StudiesRelationship with genetic polymorphismsAids in predicting individual drug responses

Case Studies

5.1 Flupirtine Metabolism Case Study
A study conducted on healthy subjects administered with flupirtine revealed that approximately 8-12% of bioavailable flupirtine was eliminated as mercapturic acid derivatives, including this compound. This finding underscores the importance of monitoring this metabolite for evaluating drug safety and efficacy .

5.2 Imaging Efficacy Study
In an exploratory study comparing various fluorinated compounds for PET imaging, this compound was included among other candidates to assess biodistribution patterns. While specific results for this compound were not highlighted, the overall findings suggested that novel fluorinated agents could enhance tumor imaging capabilities .

Mechanism of Action

The mechanism of action of p-fluorohippuric acid is closely related to its parent compound, flupirtine. Flupirtine acts as a selective neuronal potassium channel opener and has indirect NMDA receptor antagonist properties. This compound, as a metabolite, may contribute to these effects by modulating similar pathways. It is involved in the upregulation of Bcl-2, increasing glutathione levels, and activating inwardly rectifying potassium channels .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and alters its reactivity compared to non-fluorinated analogs .

Biological Activity

p-Fluorohippuric acid (p-FHA), a derivative of hippuric acid, is recognized primarily as a metabolite of flupirtine, a non-opioid analgesic. Its biological activity and significance in metabolic studies have garnered attention in pharmacological and toxicological research. This article explores the biological activity of p-FHA, synthesizing data from various studies and highlighting its implications in drug metabolism and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring attached to an amide group derived from glycine. Its molecular formula is C9_9H8_8FNO3_3 with a molecular weight of 197.16 g/mol. This structural modification enhances its stability and alters its reactivity compared to non-fluorinated analogs.

Metabolic Pathways

The metabolism of flupirtine leads to the formation of p-FHA through enzymatic processes involving conjugation with glycine. Approximately 8-12% of bioavailable flupirtine is excreted as p-FHA, indicating its significance as a biomarker for assessing drug metabolism . The metabolic pathway can be summarized as follows:

  • Flupirtine Administration : Following administration, flupirtine undergoes hepatic metabolism.
  • Formation of Metabolites : Key metabolites include p-FHA and mercapturic acid derivatives.
  • Excretion : The primary route of elimination for these metabolites is through urine .

While p-FHA itself is not directly biologically active, it plays a crucial role in understanding the pharmacodynamics of flupirtine. The parent compound flupirtine acts as a selective neuronal potassium channel opener, with indirect NMDA receptor antagonist properties. Research indicates that p-FHA may contribute to these effects by modulating similar pathways, including:

  • Upregulation of Bcl-2 : This protein promotes cell survival and may influence neuroprotective effects.
  • Increased Glutathione Levels : Glutathione is critical for detoxification processes in the liver.
  • Activation of Inwardly Rectifying Potassium Channels : This action may enhance neuronal stability and reduce excitability .

Case Studies and Research Findings

Several studies have investigated the implications of p-FHA in clinical contexts:

  • Study on Analgesic Effects : A study involving 36 healthy subjects assessed the analgesic effects of flupirtine, measuring its metabolites, including p-FHA. The findings suggested that genetic polymorphisms could influence drug metabolism and efficacy, with carriers of specific alleles showing varied responses to treatment .
  • Toxicological Assessments : Research has highlighted the potential hepatotoxicity associated with flupirtine, linked to reactive metabolites formed during its biotransformation. The role of p-FHA as a marker for exposure to flupirtine has been emphasized in toxicological studies .

Data Table: Summary of Key Findings

StudyFocusKey Findings
Analgesic Effects8-12% bioavailable flupirtine excreted as p-FHA; genetic variants affect metabolism
Metabolic Pathwaysp-FHA formation linked to hepatic metabolism; serves as a biomarker
ToxicologyAssociation between flupirtine metabolites and liver injury risk

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWXSGQHHUSSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351395
Record name n-(4-fluorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-79-0
Record name p-Fluorohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-(4-fluorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-FLUOROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DD1839D93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of glycine (15 g, 0.2 mol) in 175 mL of 5% aqueous sodium hydroxide is cooled to 10° C. to 15° C. p-Fluorobenzoyl chloride (31.6 g, 0.2 mol) is then added dropwise to the mixture and stirred vigorously for 0.5 hour while maintaining the temperature of the mixture of about 10° C. to 15° C. The pH of the reaction mixture is maintained at pH>9 by the dropwise addition of 50% aqueous sodium hydroxide. The mixture is stirred at 10° C. to 15° C. for two hours and the resulting clear solution then acidified to pH-1 with concentrated HCl. The resulting product is filtered off, washed with water (2×100 mL) and air dried to give a white solid (30.8 g, 78.1%); mp=161°-163° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
78.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Fluorohippuric acid
Reactant of Route 2
Reactant of Route 2
p-Fluorohippuric acid
Reactant of Route 3
Reactant of Route 3
p-Fluorohippuric acid
Reactant of Route 4
Reactant of Route 4
p-Fluorohippuric acid
Reactant of Route 5
Reactant of Route 5
p-Fluorohippuric acid
Reactant of Route 6
Reactant of Route 6
p-Fluorohippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.